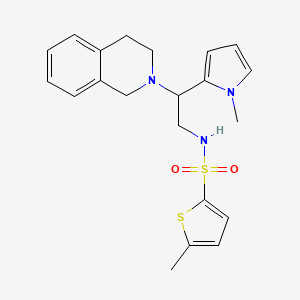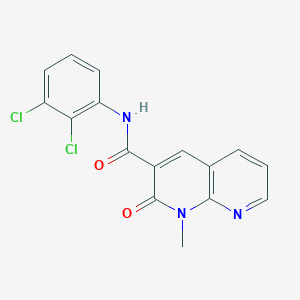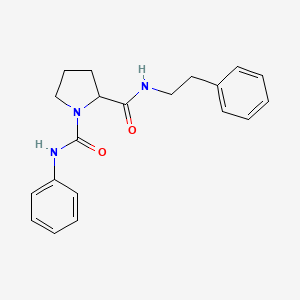
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, also known as PPDC, is a novel compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. PPDC is a small molecule that belongs to the class of pyrrolidine dicarboxamide compounds and has been shown to possess a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide in lab experiments is its wide range of pharmacological activities, which make it a versatile compound for studying various biological processes. However, one of the limitations of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide. One area of research is the development of more efficient synthesis methods for N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, which could help to increase its availability for research purposes. Another area of research is the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide and its potential use in drug discovery and development.
Méthodes De Synthèse
The synthesis of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide involves the reaction of N-phenylpyrrolidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide.
Applications De Recherche Scientifique
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-N-phenyl-2-N-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-14-13-16-8-3-1-4-9-16)18-12-7-15-23(18)20(25)22-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCKUAUSSVLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

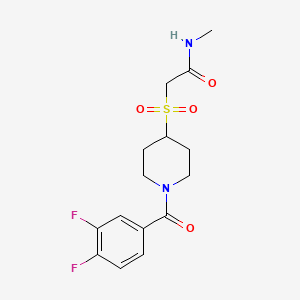
![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)

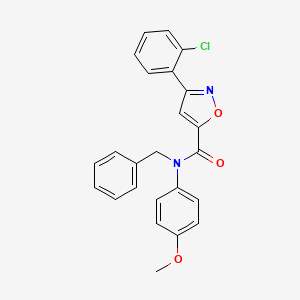
![2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2854743.png)
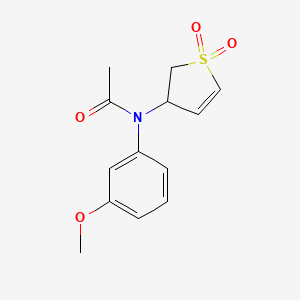
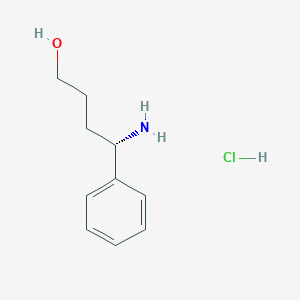
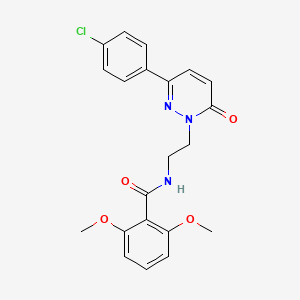
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2854751.png)
